3-Fluorodihydro-2H-pyran-4(3H)-one
Overview
Description
3-Fluorodihydro-2H-pyran-4(3H)-one is a chemical compound1. However, detailed information about this compound is not readily available.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one.Molecular Structure Analysis
The molecular structure of 3-Fluorodihydro-2H-pyran-4(3H)-one is not explicitly described in the sources I found. However, a study on the conformational potential energy surfaces and cationic structure of 3,4-dihydro-2H-pyran might provide some insights1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-Fluorodihydro-2H-pyran-4(3H)-one.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of 3-Fluorodihydro-2H-pyran-4(3H)-one are not available in the sources I found.Scientific Research Applications
Conformational Analysis
3-Fluorodihydro-2H-pyran-4(3H)-one has been studied for its conformational properties. Silva et al. (2014) investigated the conformational preferences of 2-fluorocyclohexanone and its modification into 3-fluorodihydro-2H-pyran-4(3H)-one, which was expected to create a gauche effect. However, they found that the introduction of an endocyclic oxygen did not significantly change the conformational populations both in the gas phase and solution due to the influence of the carbonyl group and hyperconjugation in the equatorial conformer (Silva, Andrade, Silla, Duarte, Rittner, & Freitas, 2014).
Synthesis of Fluorinated Derivatives
Xu et al. (2015) described the one-pot, multi-component synthesis of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives. These derivatives were synthesized from ethyl 2-fluoroacetoacetate, malononitrile, and aromatic aldehydes, catalyzed by NaOH. This method demonstrated an efficient pathway for synthesizing fluorinated pyran derivatives (Xu, Shi, Zhou, Wang, Zhang, Song, & Deng, 2015).
Fluorination Cyclizations
Launay et al. (2010) explored the Prins reaction using BF3·OEt2 as a Lewis acid for the synthesis of 4-fluoro-pyrans and -piperidines. This study extended the Prins fluorination methodology for generating the C–F bond in heterocycles, demonstrating the versatility of fluorinated pyrans in organic synthesis (Launay, Slawin, & O'Hagan, 2010).
Photophysical Properties
Delbaere et al. (2001) investigated the kinetic and structural behavior of a photochromic compound, 3-(2-fluorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran (F-Py), using nuclear magnetic resonance spectroscopy. Their work contributed to understanding the photochromic systems and the role of fluorinated pyrans in such systems (Delbaere, Micheau, Teral, Bochu, Campredon, & Vermeersch, 2001).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of 3-Fluorodihydro-2H-pyran-4(3H)-one.
Future Directions
The future directions of research on 3-Fluorodihydro-2H-pyran-4(3H)-one are not described in the sources I found.
properties
IUPAC Name |
3-fluorooxan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORMSHMHGGKSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634788 | |
Record name | 3-Fluorooxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorodihydro-2H-pyran-4(3H)-one | |
CAS RN |
624734-19-6 | |
Record name | 3-Fluorooxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorooxan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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